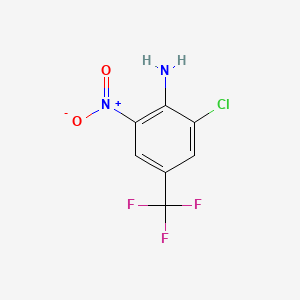

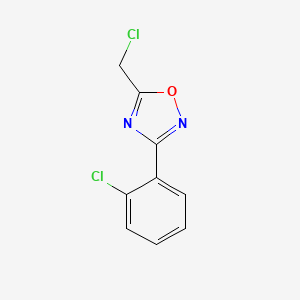

![molecular formula C60H80O12 B1271920 Éster tetraetílico del ácido 4-tert-butilcalix[4]areno-tetraacético CAS No. 97600-39-0](/img/structure/B1271920.png)

Éster tetraetílico del ácido 4-tert-butilcalix[4]areno-tetraacético

Descripción general

Descripción

4-tert-Butylcalix arene-tetraacetic acid tetraethyl ester is a chemically modified calixarene, a macrocyclic compound with a cavity that can act as a host for smaller molecules and ions. This particular derivative is known for its ability to form complexes with various metal ions, which is of interest in the field of coordination chemistry and extraction processes. The compound has been studied for its potential in solvent extraction of lanthanoid ions, demonstrating its utility in separation and purification processes .

Synthesis Analysis

The synthesis of calixarene derivatives often involves the functionalization of the lower or upper rim of the parent calixarene structure. For instance, tetra-tert-butylcalix arene derivatives have been synthesized by reacting with 1,2,4-triazole-5-thiones and 1,3,4-oxadiazole-5-thiones, leading to novel compounds with potential applications in various fields . Additionally, the synthesis of 4-tert-butylcalix arene-tetraacetic acid tetraethyl ester itself is not detailed in the provided abstracts, but its use in the extraction of lanthanoid ions suggests a multi-step synthetic route that includes the introduction of acetic acid ester groups to the calixarene framework .

Molecular Structure Analysis

The molecular structure of calixarene derivatives is crucial in determining their binding properties and overall reactivity. For example, the conformation of p-tert-butylcalix arene derivatives can be inferred from NMR spectroscopy, with different conformers such as cone, partial cone, and 1,3-alternate being observed . The conformation affects the compound's ability to interact with guest molecules or ions. The X-ray structure determination of a pentaester derivative of p-tert-butylcalix arene revealed a distorted cone conformation, highlighting the structural diversity within the calixarene family .

Chemical Reactions Analysis

Calixarenes undergo various chemical reactions that modify their properties and potential applications. For instance, the reaction of tetra-tert-butyltetraoxocalix arene with hydrazine leads to the formation of the starting material, demonstrating reversible redox chemistry . The complexation of metal ions is another key reaction, with 4-tert-butylcalix arene-tetraacetic acid tetraethyl ester forming complexes with lanthanoid ions in the presence of thenoyltrifluoroacetone . Additionally, p-tert-butylcalix arene-tetra-O-acetate has been used as a nanoreactor for the synthesis of azo-compounds, indicating its role in facilitating organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-tert-butylcalix arene-tetraacetic acid tetraethyl ester are influenced by its conformation and substituents. The compound's ability to extract lanthanoid ions is a significant physical property, with the extraction efficiency being affected by the nature of the substituents on the calixarene . The thermodynamic stability of the conformers is another important property, with the 1,3-alternate conformer being the most stable for tetraacetoxy-p-tert-butylcalix arene . The binding properties towards metal ions are also a key chemical property, with the compound showing selectivity for certain ions over others .

Aplicaciones Científicas De Investigación

Quelación y Complejación de Iones Metálicos

Este compuesto es un agente quelante eficaz, formando complejos estables con iones metálicos . La mayor estabilidad de estos complejos permite interacciones más eficaces con las moléculas biológicas, lo que puede ser crucial en bioquímica y farmacología.

Propiedades Ionoforicas para Iones Metálicos

Debido a sus significativas propiedades ionoforicas, el éster tetraetílico del ácido 4-tert-butilcalix[4]areno-tetraacético se utiliza para transportar iones metálicos a través de membranas . Esta aplicación es particularmente relevante en el estudio del transporte de iones en sistemas biológicos y en el desarrollo de electrodos selectivos de iones.

Agente Sinérgico en la Extracción de Solventes

El compuesto actúa como un agente sinérgico en la extracción con solventes de lantánidos cuando se combina con tenoiltrifluoroacetona . Esto es importante en los procesos de separación de elementos de tierras raras, que son vitales para diversas aplicaciones de alta tecnología.

Preparación de Membranas Potenciométricas

Se utiliza en la preparación de membranas potenciométricas, que se utilizan para medir la concentración de un ion específico en una solución . Esto tiene implicaciones para el monitoreo ambiental y el control de procesos industriales.

Respuesta Fluorescente a la Complejación

Los investigadores han sintetizado un derivado de éster de este compuesto que exhibe una respuesta fluorescente al complejo con ciertos iones . Esta propiedad se puede aprovechar en el diseño de sensores y sondas fluorescentes.

Estudios de Unión de Cationes

Las interesantes propiedades de unión a cationes del compuesto lo convierten en objeto de estudio para comprender los mecanismos de las interacciones catión-pi . Estos estudios son fundamentales en el campo de la química supramolecular.

Mecanismo De Acción

Target of Action

The primary targets of 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester are metal ions . This compound, a substituted calixarene, exhibits significantly high ionophoric properties for metal ions .

Mode of Action

4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester acts as a chelating agent , forming stable complexes with alkali metal cations in water in the presence of counterions and a buffer solution . This interaction enhances the stability of the metal ions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester are not specified in the search results

Result of Action

The compound’s action results in the formation of stable complexes with metal ions . This can facilitate more effective extraction of lanthanoids with a thenoyltrifluoroacetone compound . It has also been used in wearable technology, such as skin-mounted microfluidic potentiometric devices for electrochemical monitoring of sodium and potassium in sweat .

Análisis Bioquímico

Biochemical Properties

4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester plays a significant role in biochemical reactions due to its high ionophoric properties for metal ions. It acts as a chelating agent, forming stable complexes with metal ions such as sodium, potassium, and lanthanoids. These complexes exhibit enhanced stability compared to the metal ions alone, facilitating more effective interactions between the metal ions and biological molecules . This compound is also used as a synergistic agent in the solvent extraction of lanthanoids with thenoyltrifluoroacetone .

Cellular Effects

4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester influences various cellular processes by interacting with metal ions and biological molecules. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with metal ions can impact the availability of these ions within cells, thereby influencing cellular functions . Additionally, it has been used in the preparation of potentiometric membranes, which can affect cellular ion transport and homeostasis .

Molecular Mechanism

The mechanism of action of 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester involves its ability to bind metal ions and form stable complexes. These complexes can interact with various biomolecules, including enzymes and proteins, potentially inhibiting or activating their functions. The compound’s chelating properties facilitate the study of protein and enzyme structure and function by stabilizing metal ion interactions . This stabilization can lead to changes in gene expression and enzyme activity, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester can change over time due to its stability and degradation. The compound is known for its high stability, which allows it to maintain its chelating properties over extended periods . Long-term studies have shown that the compound can degrade under certain conditions, potentially affecting its efficacy in biochemical applications . The long-term effects on cellular function observed in in vitro and in vivo studies indicate that the compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester vary with different dosages in animal models. At lower doses, the compound effectively chelates metal ions and facilitates their interactions with biological molecules. At higher doses, the compound can exhibit toxic or adverse effects, potentially disrupting cellular functions and causing cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound’s chelating properties allow it to influence metabolic flux and metabolite levels by stabilizing metal ion interactions . This stabilization can affect the activity of enzymes and cofactors involved in metabolic pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions facilitates its transport across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its effects on cellular functions .

Subcellular Localization

4-tert-Butylcalix4arene-tetraacetic acid tetraethyl ester exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can enhance the compound’s interactions with metal ions and biomolecules, further influencing cellular processes .

Propiedades

IUPAC Name |

ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHADWCIBZZJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H80O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369271 | |

| Record name | Sodium ionophore X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

993.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97600-39-0 | |

| Record name | Sodium ionophore X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97600-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium ionophore X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester interact with iodine and what are the downstream effects of this interaction?

A1: 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester (CX) demonstrates a strong affinity for iodine (I2), effectively forming a complex with it. This interaction is driven by the hydrophobic cavity of the calixarene structure, which encapsulates the iodine molecule. [] This complexation has significant downstream effects, primarily limiting the volatility of iodine and reducing its leaching from materials. In the context of packaging, incorporating CX and its iodine complex into polymers like HDPE and PP led to a noticeable decrease in iodine leaching from povidone-iodine solutions. [] This finding highlights the potential of CX as an additive in packaging materials for iodine-based formulations, ultimately enhancing their shelf-life and stability.

Q2: What is the impact of incorporating 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester into polymeric materials on their properties?

A2: Incorporating CX into polymers like HDPE and PP through a swelling procedure induces structural and surface changes in these materials. [] While the specific details of these changes were not extensively discussed in the provided abstracts, the research mentions utilizing techniques like contact angle measurements, thermogravimetric analysis (TGA), and UV-Vis diffuse reflectance spectra to monitor these alterations. [] These analyses likely provided insights into the altered surface properties, thermal stability, and light interaction capabilities of the modified polymers. Understanding these changes is crucial for evaluating the suitability of CX-modified polymers for specific applications, particularly in packaging for iodine-containing formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

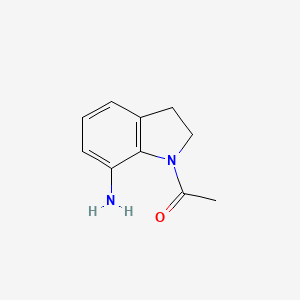

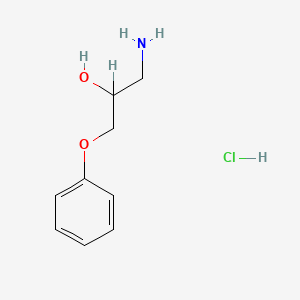

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)